Choline hydroxide

Catalog No.
S543221
CAS No.
123-41-1
M.F
C5H15NO2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline hydroxide

CAS Number

123-41-1

Product Name

Choline hydroxide

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide

Molecular Formula

C5H15NO2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1

InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[OH-]

Solubility

Soluble in DMSO

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.[OH-]

Description

The exact mass of the compound Choline hydroxide is 121.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biodiesel Production:

Choline hydroxide shows promise as a catalyst in biodiesel production. Biodiesel is a renewable fuel derived from vegetable oils or animal fats. Traditionally, harsh chemicals are used as catalysts in this process. Choline hydroxide offers a greener alternative. Studies have shown that ChOH can effectively convert vegetable oils into biodiesel under mild reaction conditions, achieving high yields (). Furthermore, ChOH is recyclable, reducing waste and production costs.

Organic Synthesis:

Choline hydroxide's basic nature makes it a valuable tool for organic synthesis. Researchers are exploring its use as a catalyst for various organic reactions, including the synthesis of complex molecules like biscoumarins. Biscoumarins are a class of compounds with potential applications in medicine and materials science. A study demonstrated ChOH's effectiveness as a catalyst for biscoumarin synthesis under mild conditions, offering advantages like good yields and ease of product separation (). Choline hydroxide's biodegradability and low toxicity make it an attractive option for sustainable organic synthesis.

Other Potential Applications:

Research is ongoing to explore Choline hydroxide's potential applications in other scientific fields. These include:

  • Water treatment: Choline hydroxide's ability to absorb pollutants might prove useful in water treatment processes.
  • Agriculture: Studies suggest ChOH could act as a plant growth promoter or an additive in animal feed.
  • Pharmaceuticals: Choline hydroxide's biocompatible nature opens doors for its exploration in drug delivery systems.

Choline hydroxide is an organic compound represented by the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻. It is a quaternary ammonium salt that consists of choline cations and hydroxide anions, making it a bifunctional compound with both a quaternary ammonium functional group and a hydroxyl functional group. Typically encountered as a colorless, viscous syrup, choline hydroxide is hygroscopic and has a distinctive odor reminiscent of trimethylamine. Its aqueous solutions are stable but can decompose over time into ethylene glycol, polyethylene glycols, and trimethylamine .

In biological systems, choline hydroxide serves as a precursor for the synthesis of acetylcholine. Acetylcholine is a vital neurotransmitter responsible for transmitting nerve impulses across synapses in the brain and neuromuscular junctions. It plays a critical role in muscle movement, memory, and cognitive function [].

Choline hydroxide is a strong base and can cause skin and eye irritation upon contact. It is also corrosive and can be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE) should be worn when handling choline hydroxide [].

Data:

  • The exact toxicity data for choline hydroxide is limited, but studies suggest it can cause moderate skin and eye irritation [].

Safety Precautions:

  • Wear gloves, safety glasses, and protective clothing when handling choline hydroxide.
  • Work in a well-ventilated area.
  • In case of contact with skin or eyes, flush thoroughly with water and seek medical attention.
, enhancing yields and efficiencies. Its use as a catalyst has been shown to maintain effectiveness across multiple reaction cycles without significant loss in performance . Additionally, studies on its interactions with biological membranes suggest potential therapeutic applications, although caution is warranted due to its irritant properties .

The synthesis of choline hydroxide typically involves the reaction of trimethylamine with ethylene oxide at elevated temperatures. This process can lead to the formation of both desired products and by-products due to side reactions like O-ethoxylation. A two-step batch process has been developed to optimize yield while minimizing undesirable by-products . Continuous synthesis methods have also been explored to enhance efficiency and product quality .

Choline hydroxide is utilized in various industrial applications:

  • Catalysis: It serves as a biodegradable and recyclable catalyst in organic synthesis.
  • pH Regulation: Employed as a pH-regulating agent in different chemical processes.
  • Hydrogen Production: Facilitates hydrogen generation from aluminum-water reactions.
  • Biocompatibility: Its biocompatible nature makes it suitable for certain biomedical applications .

Choline hydroxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Below is a comparison with several similar compounds:

CompoundStructureKey Features
Trimethylamine(CH₃)₃NA tertiary amine; less basic than choline hydroxide.
Choline chloride[(CH₃)₃NCH₂CH₂OH]ClA quaternary ammonium salt; lacks the hydroxide ion.
Tetraethylammonium(C₂H₅)₄NA quaternary ammonium salt; used in phase transfer catalysis.
BenzyltrimethylammoniumC₇H₈NQuaternary ammonium salt; used in organic synthesis but less biodegradable.

Choline hydroxide stands out due to its strong basicity akin to sodium hydroxide and its dual functionality as both a base and a catalyst in various

Choline hydroxide exists as a colorless to tan viscous liquid at room temperature [1] [2] [3]. In its pure anhydrous form, the compound presents as a colorless, transparent fluid with a characteristic syrup-like consistency [2] [4]. Commercial solutions typically appear as colorless to slightly tan viscous solutions [3] [4], with the tan coloration often resulting from slight decomposition during storage.

The physical state characteristics of choline hydroxide are significantly influenced by its hygroscopic nature. When exposed to atmospheric conditions, the compound rapidly absorbs moisture from the air, transitioning from its anhydrous state to various hydrated forms [1]. This water absorption fundamentally alters the macroscopic properties, with the compound becoming increasingly fluid as water content increases.

PropertyValueConditions
Physical StateViscous liquidRoom temperature
AppearanceColorless to tanAqueous solution
ConsistencySyrup-likeAnhydrous form
TransparencyClearPure form

Hygroscopic Behavior and Hydration Phenomena

Choline hydroxide demonstrates exceptionally strong hygroscopic behavior, rapidly absorbing water vapor from atmospheric moisture [1] [5]. The compound has a pronounced tendency to form hydrated complexes, fundamentally altering its physical and chemical properties through water interaction mechanisms.

Research on choline-based systems reveals that water absorption follows time-dependent kinetics. Studies on related choline chloride systems show initial rapid water uptake rates of approximately 6.8 weight percent per day during the first hour of exposure, followed by declining absorption rates of around 3.4 weight percent per day after ten hours [5]. The hydration process can continue for extended periods, with some systems reaching water contents of up to 40 weight percent after 65 days of atmospheric exposure [5].

The hydration mechanism involves specific molecular interactions between choline hydroxide and water molecules. Spectroscopic investigations demonstrate that water molecules interact with both the hydroxyl groups and the quaternary ammonium center of the choline cation [6] [7]. The hydroxyl group serves as a primary hydration site through hydrogen bonding interactions, while the trimethylammonium group exhibits secondary hydration effects [6].

The hygroscopic behavior exhibits temperature sensitivity, with water absorption and desorption rates increasing at elevated temperatures. Simple heating treatments can effectively regulate the hydration degree, allowing for controlled manipulation of water content in choline hydroxide systems [5].

Thermodynamic Properties

Melting and Boiling Points (236-239°C)

The melting point of choline hydroxide is reported consistently across multiple sources as 236-239°C [8] [9] [10]. This relatively high melting point reflects the strong ionic interactions between the choline cations and hydroxide anions, as well as extensive hydrogen bonding networks present in the solid state.

The determination of accurate melting points for choline hydroxide presents experimental challenges due to the compound's tendency to decompose upon heating. Thermal decomposition typically occurs through Hofmann elimination mechanisms at elevated temperatures, producing trimethylamine and acetaldehyde as primary decomposition products [11] [12]. This decomposition complicates precise melting point measurements and contributes to the range reported in the literature.

The boiling point of choline hydroxide has not been definitively determined due to thermal decomposition occurring before the normal boiling point is reached [13] [14]. Attempts to measure boiling points typically result in decomposition rather than clean vaporization, making this parameter experimentally inaccessible under standard atmospheric conditions.

Density (1.09 g/mL at 20°C)

The density of choline hydroxide at 20°C is consistently reported as 1.08-1.09 g/mL [15] [14]. At 25°C, the density is slightly lower at 1.073 g/mL [16] [17], demonstrating the typical inverse relationship between density and temperature for liquid compounds.

These density values reflect the compact packing of choline cations and hydroxide anions in the liquid state, with significant contributions from hydrogen bonding interactions and ionic attractions. The relatively high density compared to many organic liquids is characteristic of ionic liquids and reflects the strong intermolecular forces present in the system.

Temperature (°C)Density (g/mL)Reference
201.08-1.09 [15] [14]
251.073 [16] [17]

Vapor Pressure (28.284 hPa at 25°C)

The vapor pressure of choline hydroxide at 25°C is 28.284 hPa [8] [9] [10], with values at 20°C ranging from 17.5-23 hPa [2]. These relatively low vapor pressures are characteristic of ionic liquids and reflect the strong ionic interactions that limit molecular escape from the liquid phase.

The temperature dependence of vapor pressure follows expected thermodynamic relationships, with increasing temperature resulting in higher vapor pressures. However, the measurement of vapor pressures at elevated temperatures becomes complicated by thermal decomposition effects, particularly the onset of Hofmann elimination reactions that produce volatile decomposition products such as trimethylamine.

The vapor pressure characteristics contribute to the low volatility of choline hydroxide under normal conditions, making it suitable for applications requiring minimal vapor phase contamination. However, the fishy odor characteristic of trimethylamine becomes detectable even at low concentrations due to decomposition processes [1] [2].

Solubility Parameters in Various Solvent Systems

Choline hydroxide exhibits exceptional solubility in water, being completely miscible in all proportions [18] [16] [3]. This complete miscibility reflects the strong hydrogen bonding interactions between choline hydroxide and water molecules, as well as the ionic nature of the compound that facilitates dissolution in polar solvents.

In ethanol, choline hydroxide demonstrates good solubility [18] [16], though quantitative solubility limits vary with temperature and concentration. The solubility in ethanol is attributed to hydrogen bonding interactions between the hydroxyl groups of both compounds and the ability of ethanol to solvate ionic species to some extent.

The solubility in non-polar solvents is severely limited. Choline hydroxide is essentially insoluble in ether and benzene [18] [19], reflecting the highly polar and ionic nature of the compound. This selectivity in solubility makes choline hydroxide useful in phase separation processes and selective extractions.

SolventSolubilityMechanism
WaterMiscibleHydrogen bonding, ionic solvation
EthanolSolubleHydrogen bonding
EtherInsolubleNo favorable interactions
BenzeneInsolubleNo favorable interactions

The solubility behavior is significantly influenced by temperature, with higher temperatures generally increasing solubility in compatible solvents. The presence of other ions or additives can also modify solubility characteristics through competitive solvation effects and ionic strength influences.

Organoleptic Properties (Trimethylamine Odor)

Choline hydroxide possesses a characteristic fishy odor attributed to trimethylamine [1] [2] [3]. This distinctive olfactory property results from trace amounts of trimethylamine present due to decomposition processes, even in freshly prepared samples. The trimethylamine odor is particularly noticeable because of the extremely low olfactory detection threshold for this compound.

Trimethylamine has a characteristic fishy odor with an olfactory detection threshold as low as 0.0005 parts per million [20] [21]. This exceptionally low threshold means that even minimal decomposition of choline hydroxide can produce detectable odors. The fishy character of the odor is so distinctive that approximately 7% of the human population exhibits specific anosmia to trimethylamine, being unable to detect this particular odor [21].

The intensity of the trimethylamine odor increases with temperature, storage time, and exposure to atmospheric conditions. Storage under inert atmospheres and at reduced temperatures minimizes decomposition and associated odor development [2] [22]. Commercial formulations often include stabilizers such as ethylenediamine to inhibit decomposition and reduce odor formation [2] [3].

The organoleptic properties also include a strongly alkaline taste characteristic of strong bases, with a pH typically ranging from 13.9 to 14.0 in aqueous solutions [2] [3]. This high pH reflects the strong basic nature of the hydroxide ion and contributes to the corrosive properties that require careful handling procedures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

121.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7THJ3EG9SY

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.72%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (15.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (15.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nootropic Agents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

123-41-1

Wikipedia

Choline hydroxide

General Manufacturing Information

Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Kwatra NS, Nurko S, Stamoulis C, Falone AE, Grant FD, Treves ST. Chronic Acalculous Cholecystitis in Children with Biliary Symptoms: Usefulness of Hepato-Cholescintigraphy. J Pediatr Gastroenterol Nutr. 2018 Sep 25. doi: 10.1097/MPG.0000000000002151. [Epub ahead of print] PubMed PMID: 30256266.
2: Zhu F, Wu J. [Role of high mobility group box-1 in chemo-sensitivity in cervical cancer]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2018 Jan 28;43(1):14-21. doi: 10.11817/j.issn.1672-7347.2018.01.003. Chinese. PubMed PMID: 30154286.
3: Ren HX, Tang QC, Yan L, Xia H, Luo HS. Evodiamine inhibits gastrointestinal motility via CCK and CCK1 receptor in water-avoidence stress rat model. Life Sci. 2018 Sep 15;209:210-216. doi: 10.1016/j.lfs.2018.08.003. Epub 2018 Aug 4. PubMed PMID: 30086275.
4: Zhao X, Jin Y, Yang L, Hou Z, Liu Y, Sun T, Pei J, Li J, Yao C, Wang X, Chen G. Promotion of SIRT1 protein degradation and lower SIRT1 gene expression via reactive oxygen species is involved in Sb-induced apoptosis in BEAS-2b cells. Toxicol Lett. 2018 Oct 15;296:73-81. doi: 10.1016/j.toxlet.2018.07.047. Epub 2018 Jul 25. PubMed PMID: 30055241.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500758/ PubMed PMID: 29999817.
6: Qiu Z, Zhou J, Zhang C, Cheng Y, Hu J, Zheng G. Antiproliferative effect of urolithin A, the ellagic acid-derived colonic metabolite, on hepatocellular carcinoma HepG2.2.15 cells by targeting Lin28a/let-7a axis. Braz J Med Biol Res. 2018;51(7):e7220. doi: 10.1590/1414-431x20187220. Epub 2018 May 7. PubMed PMID: 29742265; PubMed Central PMCID: PMC5972012.
7: Tang JC, Ren YG, Zhao J, Long F, Chen JY, Jiang Z. Shikonin enhances sensitization of gefitinib against wild-type EGFR non-small cell lung cancer via inhibition PKM2/stat3/cyclinD1 signal pathway. Life Sci. 2018 Jul 1;204:71-77. doi: 10.1016/j.lfs.2018.05.012. Epub 2018 May 5. PubMed PMID: 29738778.
8: Zhang FB, Jiang R. [Culture of rat corpus cavernosal endothelial cells using modified immunomagnetic beads and cloning]. Zhonghua Nan Ke Xue. 2017 Jun;23(6):503-509. Chinese. PubMed PMID: 29722941.
9: Yang Y, Yang H, Xu M, Zhang H, Sun M, Mu P, Dong T, Du S, Liu K. Long non-coding RNA (lncRNA) MAGI2-AS3 inhibits breast cancer cell growth by targeting the Fas/FasL signalling pathway. Hum Cell. 2018 Jul;31(3):232-241. doi: 10.1007/s13577-018-0206-1. Epub 2018 Apr 20. PubMed PMID: 29679339.
10: Zhang R, Wei M, Chen S, Li G, Zhang F, Yang N, Huang L. A cell viability assessment method based on area-normalized impedance spectrum (ANIS). Biosens Bioelectron. 2018 Jul 1;110:193-200. doi: 10.1016/j.bios.2018.03.041. Epub 2018 Mar 21. PubMed PMID: 29621718.
11: Sun D, Xue A, Xue X, Ren M, Wu J, Wang R. Acetylpuerarin protects against OGD-induced cell injury in BV2 microglia by inhibiting HMGB1 release. Pharmazie. 2018 Feb 1;73(2):92-97. doi: 10.1691/ph.2018.7819. PubMed PMID: 29442011.
12: Miner LT, Tulchinsky M. Detecting Intestinal Malrotation on Hepatobiliary Scintigraphy: Making a Case for a Better Standardized Reporting Template. Clin Nucl Med. 2018 Apr;43(4):289-293. doi: 10.1097/RLU.0000000000001983. PubMed PMID: 29401148.
13: Lu Y, Chen HY, Wang XQ, Wang JX. Correlations between Mitofusin 2 Expression in Fibroblasts and Pelvic Organ Prolapse: An In vitro Study. Chin Med J (Engl). 2017 Dec 20;130(24):2951-2959. doi: 10.4103/0366-6999.220307. PubMed PMID: 29237928; PubMed Central PMCID: PMC5742923.
14: Rose JB, Fields RC, Strasberg SM. Poor Reproducibility of Gallbladder Ejection Fraction by Biliary Scintigraphy for Diagnosis of Biliary Dyskinesia. J Am Coll Surg. 2018 Feb;226(2):155-159. doi: 10.1016/j.jamcollsurg.2017.10.025. Epub 2017 Nov 17. PubMed PMID: 29157795.
15: Park JB, Cho SH, Kim I, Lee W, Kang SH, Kim H. Evaluation of the bisphosphonate effect on stem cells derived from jaw bone and long bone rabbit models: A pilot study. Arch Oral Biol. 2018 Jan;85:178-182. doi: 10.1016/j.archoralbio.2017.10.024. Epub 2017 Oct 31. PubMed PMID: 29101872.
16: Wang X, Zhang Y, Wang H, Zhao G, Fa X. MicroRNA-145 Aggravates Hypoxia-Induced Injury by Targeting Rac1 in H9c2 Cells. Cell Physiol Biochem. 2017;43(5):1974-1986. doi: 10.1159/000484121. Epub 2017 Oct 20. PubMed PMID: 29055960.
17: Li P, Ma K, Wu HY, Wu YP, Li BX. Isoflavones Induce BEX2-Dependent Autophagy to Prevent ATR-Induced Neurotoxicity in SH-SY5Y Cells. Cell Physiol Biochem. 2017;43(5):1866-1879. doi: 10.1159/000484075. Epub 2017 Oct 19. PubMed PMID: 29049987.
18: Emilien CH, Hsu WH, Hollis JH. Effect of resistant wheat starch on subjective appetite and food intake in healthy adults. Nutrition. 2017 Nov - Dec;43-44:69-74. doi: 10.1016/j.nut.2017.06.020. Epub 2017 Jul 6. PubMed PMID: 28935147.
19: Song S, Lin F, Zhu P, Wu C, Zhao S, Han Q, Li X. Extract of Spatholobus suberctus Dunn ameliorates ischemia-induced injury by targeting miR-494. PLoS One. 2017 Sep 7;12(9):e0184348. doi: 10.1371/journal.pone.0184348. eCollection 2017. PubMed PMID: 28880896; PubMed Central PMCID: PMC5589225.
20: Wang HF, Zhang YY, Zhuang HW, Xu M. MicroRNA-613 attenuates the proliferation, migration and invasion of Wilms' tumor via targeting FRS2. Eur Rev Med Pharmacol Sci. 2017 Aug;21(15):3360-3369. PubMed PMID: 28829507.

Explore Compound Types